2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate
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Overview
Description
2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylbenzoate group and a 2-methylbenzylamino group. Its molecular formula is C20H25NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with 2-[(2-methylbenzyl)amino]-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylbenzyl)amino]-2-oxoethyl benzoate
- 2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-methylbenzoate
- 2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-ethylbenzoate
Uniqueness
2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and make it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-7-5-6-8-17(15)13-22-19(23)14-25-20(24)16-9-11-18(12-10-16)21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDKCMFEDHOYBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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